2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride is a useful research compound. Its molecular formula is C25H33N3O4S and its molecular weight is 471.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride are multiple neurotransmitter receptors in the brain, including dopamine D1, D2, and D3 receptors, serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors, and α1A, α1B, and α2C adrenergic receptors . These receptors play a crucial role in regulating mood, cognition, and behavior.
Mode of Action
This compound acts as an antagonist for these receptors . This means it binds to these receptors but does not activate them, thereby blocking the action of natural neurotransmitters. This results in a decrease in overactive communication between neurons.
Biochemical Pathways
The compound’s antagonistic action on various receptors affects several biochemical pathways. For instance, blocking dopamine receptors can affect the dopaminergic pathways, which are involved in reward, motivation, and pleasure. Similarly, blocking serotonin receptors can impact the serotonergic pathways, which play a role in mood regulation .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the overactivity of certain neurotransmitter systems. This can result in a reduction of symptoms in conditions like schizophrenia and bipolar disorder, where these systems are often overactive .
Biochemical Analysis
Biochemical Properties
2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride plays a crucial role in biochemical reactions, particularly in the central nervous system. It acts as an antagonist for multiple neurotransmitter receptor sites, including serotonin (5HT1A, 5HT2A), dopamine (D1, D2), histamine (H1), and adrenaline (Alpha1, Alpha2) receptors . The interactions between this compound and these receptors are primarily inhibitory, reducing the activity of these neurotransmitters and thereby exerting its antipsychotic effects.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to alter the expression of genes involved in neurotransmitter synthesis and release, as well as those involved in cell survival and apoptosis . Additionally, this compound can impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various neurotransmitter receptors. By binding to these receptors, it inhibits their activity, leading to a decrease in neurotransmitter release and signaling . This inhibition can result in changes in gene expression, particularly those genes involved in neurotransmitter synthesis and release. Additionally, this compound can modulate the activity of enzymes involved in neurotransmitter metabolism, further influencing its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate neurotransmitter activity without causing significant adverse effects . At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the compound’s interactions with multiple neurotransmitter receptors and its impact on cellular metabolism.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The metabolism of this compound results in the formation of several metabolites, some of which retain biological activity. These metabolites can further interact with neurotransmitter receptors and other biomolecules, contributing to the overall effects of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Once inside the cells, it can accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria . This localization is likely due to specific targeting signals and post-translational modifications that direct the compound to these compartments. The presence of this compound in these organelles can influence their function and contribute to the overall biochemical effects of the compound.
Properties
CAS No. |
1356906-17-6 |
---|---|
Molecular Formula |
C25H33N3O4S |
Molecular Weight |
471.6 g/mol |
IUPAC Name |
2-[2-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C25H33N3O4S/c29-14-16-31-18-20-32-19-17-30-15-13-27-9-11-28(12-10-27)25-21-5-1-3-7-23(21)33-24-8-4-2-6-22(24)26-25/h1-8,29H,9-20H2 |
InChI Key |
KSWXXNLKJADNDB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCOCCOCCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.Cl.Cl |
Canonical SMILES |
C1CN(CCN1CCOCCOCCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.